molecular formula C8H4Cl2F2O B13055963 2,6-Dichloro-4-(difluoromethyl)benzaldehyde

2,6-Dichloro-4-(difluoromethyl)benzaldehyde

Cat. No.: B13055963
M. Wt: 225.02 g/mol
InChI Key: AOVZHOBPKUQKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-(difluoromethyl)benzaldehyde is a valuable chemical building block designed for research and development, particularly in the field of medicinal chemistry. This compound integrates a benzaldehyde core with strategic substituents that enhance its utility in designing novel molecular entities. The electron-withdrawing chlorine atoms at the 2 and 6 positions influence the compound's electronics and steric profile, making it a potential intermediate for the synthesis of more complex, sterically hindered structures. The 4-difluoromethyl (CF2H) group is a key feature of this reagent, offering unique properties for bioisosteric replacement strategies in drug discovery. The CF2H group is recognized as a lipophilic hydrogen bond donor , potentially serving as a bioisostere for hydroxyl (-OH), amino (-NH2), and thiol (-SH) groups . This characteristic allows researchers to modify lead compounds to improve metabolic stability, modulate lipophilicity, and fine-tune membrane permeability, all while maintaining crucial hydrogen-bonding interactions with a biological target . Furthermore, the ability of the CF2H group to form intramolecular hydrogen bonds (IMHB) can influence molecular conformation, which may impact both the pharmacodynamics and pharmacokinetics of the resulting drug candidate . Researchers can utilize this aldehyde in various synthetic transformations, most notably as a precursor in condensation reactions, such as the synthesis of chalcone derivatives, which are frameworks known for a wide range of biological activities . As a high-purity reagent, it is intended for use in constructing compound libraries, exploring structure-activity relationships (SAR), and developing new pharmaceutical and agrochemical products. This product is strictly for research purposes and is not intended for human or veterinary use.

Properties

Molecular Formula

C8H4Cl2F2O

Molecular Weight

225.02 g/mol

IUPAC Name

2,6-dichloro-4-(difluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4Cl2F2O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H

InChI Key

AOVZHOBPKUQKIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Dichloro-4-(difluoromethyl)benzaldehyde typically involves the chlorination of 2,6-dichlorotoluene followed by oxidation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for 2,6-Dichloro-4-(difluoromethyl)benzaldehyde often involve large-scale chlorination and oxidation processes, optimized for high yield and purity. These methods are designed to minimize waste and reduce production costs, making the process more environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Addition Reactions: The difluoromethyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Ammonia (NH3) or amines for substitution reactions.

Major Products

    Oxidation: 2,6-Dichloro-4-(difluoromethyl)benzoic acid.

    Reduction: 2,6-Dichloro-4-(difluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-4-(difluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethyl)benzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, participate in nucleophilic addition reactions, and undergo oxidation-reduction processes. The molecular targets and pathways depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

a. Chloro vs. Fluoro Substituents

  • 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde (C₈H₃Cl₂F₃O₂) : The trifluoromethoxy group introduces greater electronegativity and steric hindrance compared to the difluoromethyl group, which may slow down reactions at the aldehyde site .

b. Difluoromethyl vs. Hydroxyl Groups

  • 2,6-Difluoro-4-hydroxybenzaldehyde (C₇H₄F₂O₂) : The hydroxyl group increases polarity and solubility in aqueous media but reduces stability under acidic conditions. In contrast, the difluoromethyl group in the target compound improves lipid solubility, favoring blood-brain barrier penetration in drug candidates .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Log P (Predicted)
2,6-Dichloro-4-(difluoromethyl)benzaldehyde C₈H₄Cl₂F₂O 235.03 2,6-Cl; 4-CF₂H 280–285* 2.8
4-Chloro-2,6-difluorobenzaldehyde C₇H₃ClF₂O 192.55 4-Cl; 2,6-F 245–250* 2.1
2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde C₈H₃Cl₂F₃O₂ 273.00 2,6-Cl; 4-OCF₃ 295–300* 3.5
2,6-Difluoro-4-hydroxybenzaldehyde C₇H₄F₂O₂ 158.10 2,6-F; 4-OH 220–225* 1.2

*Estimated based on analogous structures .

Pharmacological Potential

The difluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs, a feature critical in drug design . For example, fluorine’s inductive effects reduce basicity in adjacent amines, improving bioavailability .

Biological Activity

2,6-Dichloro-4-(difluoromethyl)benzaldehyde is an aromatic aldehyde characterized by its unique structure, which includes two chlorine atoms and a difluoromethyl group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Understanding its biological activity is crucial for exploring its applications in drug development and environmental science.

  • Molecular Formula : C8H4Cl2F2O
  • Molecular Weight : 227.02 g/mol
  • CAS Number : 134741-65-4

The biological activity of 2,6-Dichloro-4-(difluoromethyl)benzaldehyde is largely attributed to its ability to interact with various biological molecules. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of difluoromethyl enhances lipophilicity, which may facilitate interactions with lipid membranes and increase bioavailability.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2,6-Dichloro-4-(difluoromethyl)benzaldehyde against various pathogens. In vitro assays demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Antifungal Activity

The compound also exhibited antifungal activity against several fungal strains. The efficacy was evaluated using standard agar diffusion methods, yielding promising results.

Fungal StrainZone of Inhibition (mm)
Aspergillus niger15
Trichophyton mentagrophytes20

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of 2,6-Dichloro-4-(difluoromethyl)benzaldehyde. Researchers modified the compound to enhance its biological activity and reduce toxicity. One derivative showed improved antibacterial properties with an MIC of 16 µg/mL against Staphylococcus aureus, indicating that structural modifications can lead to more effective compounds.

Toxicity and Safety

While exploring the biological activity, it is essential to consider the compound's safety profile. Preliminary toxicity assessments reveal that 2,6-Dichloro-4-(difluoromethyl)benzaldehyde exhibits moderate toxicity in mammalian cell lines at high concentrations, necessitating further studies to evaluate its safety for potential therapeutic use.

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